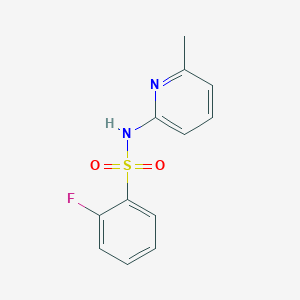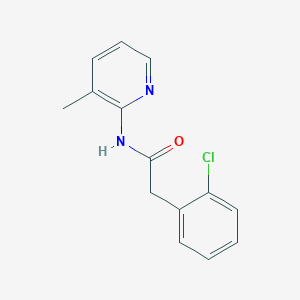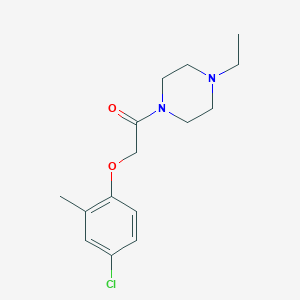![molecular formula C18H15NO4S2 B255664 Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B255664.png)
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene-based compound that has been synthesized through various methods and has shown promising results in different studies.
作用機序
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and viral replication. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to inhibit the activity of NS5B, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells and viral replication. In vivo studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has antitumor activity in animal models of cancer. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate also has limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in the treatment of cancer and viral infections. In materials science, further studies are needed to optimize the synthesis of organic semiconductors based on Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In addition, further studies are needed to investigate the potential applications of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in other fields, such as catalysis and sensors.
Conclusion:
In conclusion, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is a promising chemical compound that has potential applications in various fields. Its ease of synthesis and potential anticancer and antiviral properties make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action, optimize its synthesis, and determine its potential applications in other fields.
合成法
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate can be synthesized through various methods, including Suzuki coupling, Heck reaction, and Sonogashira coupling. The most common method for synthesizing Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is the Suzuki coupling method, which involves the reaction of 4-bromo-2-(thien-2-ylcarbonyl)aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with methyl 3-bromothiophene-2-carboxylate to obtain Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate.
科学的研究の応用
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has shown potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its anticancer and antiviral properties. Studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
In materials science, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its semiconducting properties. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
特性
製品名 |
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate |
|---|---|
分子式 |
C18H15NO4S2 |
分子量 |
373.4 g/mol |
IUPAC名 |
methyl 4-(4-methoxyphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S2/c1-22-12-7-5-11(6-8-12)13-10-25-17(15(13)18(21)23-2)19-16(20)14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20) |
InChIキー |
RENNLLFDQDBKKH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



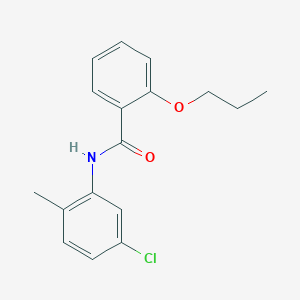
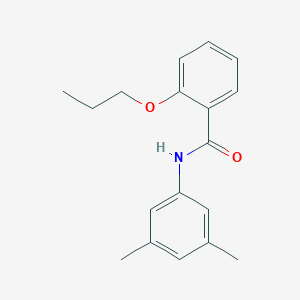
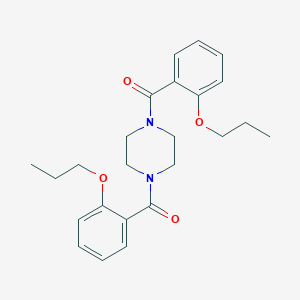
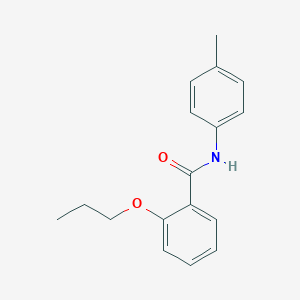
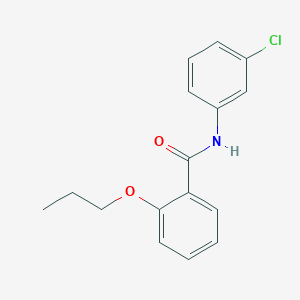
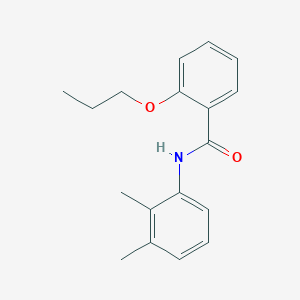
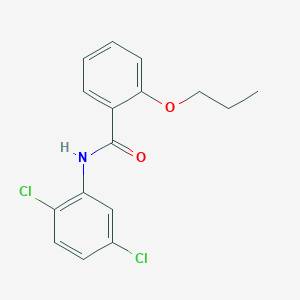
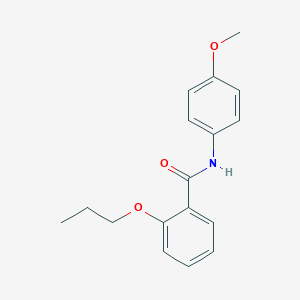
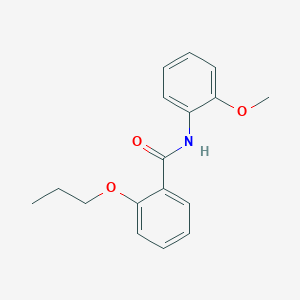
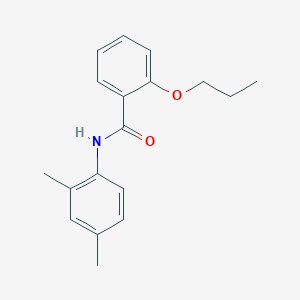
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
